5,5'-(Ethyne-1,2-diyl)diisophthalaldehyde
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is the synthesis of Covalent Organic Frameworks (COFs) . It acts as a diphenylacetylene ligand featuring four aldehyde groups . COFs are a class of porous materials with potential applications in gas storage, catalysis, and sensing .
Mode of Action
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde interacts with its targets through covalent bonding . For example, it reacts with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages .
Biochemical Pathways
The compound is involved in the synthesis of porous organic cages . These cages, formed through the reaction of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde with other compounds, can lead to variations in pore sizes
Result of Action
The result of the action of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is the formation of porous materials with potential applications in various fields . For instance, it is employed in the synthesis of dumbbell-shaped macro-cages, which showcase a triphenylacetylene core at the center . This enables unrestricted rotation of each end of the dumbbells, making it promising for application in molecular motor research .
Biochemical Analysis
Biochemical Properties
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde is known to react with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, leading to variations in pore sizes . The compound is also employed in the synthesis of dumbbell-shaped macro-cages, cooperating with tri-topic amines and di-topic aldehydes .
Molecular Mechanism
The molecular mechanism of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde involves its reaction with other compounds to form complex structures. For example, it reacts with cyclohexane-1,2-diamine to form [3+6] trigonal prism cages . These cages can undergo reversible transformation into [6+12] truncated tetrahedron cages .
Metabolic Pathways
Its role in the synthesis of COFs and porous organic cages suggests potential involvement in related metabolic pathways .
Preparation Methods
The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde involves the reaction of 3,5-diformylphenylacetylene with benzene-1,3-dicarbaldehyde under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve consistent quality and quantity.
Chemical Reactions Analysis
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form imines, which can further undergo cyclization to form complex structures.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include cyclohexane-1,2-diamine for condensation reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include trigonal prism cages, truncated tetrahedron cages, and dumbbell-shaped macro-cages .
Scientific Research Applications
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde has several scientific research applications:
Chemistry: It is used in the synthesis of COFs and porous organic cages, which have applications in gas storage, separation, and catalysis.
Biology: The compound’s ability to form complex structures makes it useful in studying molecular recognition and self-assembly processes.
Industry: Used in the development of advanced materials for filtration, sensors, and molecular motors.
Comparison with Similar Compounds
Similar compounds to 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde include:
5,5’-(Ethyne-1,2-diyl)diisophthalic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
5,5’-(Ethyne-1,2-diyl)diisophthalic acid dimethyl sulfoxide tetrasolvate: A solvated form with dimethyl sulfoxide molecules.
The uniqueness of 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde lies in its four aldehyde groups, which provide high reactivity and versatility in forming complex structures for various applications .
Properties
IUPAC Name |
5-[2-(3,5-diformylphenyl)ethynyl]benzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-9-15-3-13(4-16(7-15)10-20)1-2-14-5-17(11-21)8-18(6-14)12-22/h3-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPAXGOJPFTGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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